(2S,3S)-2-Ethyl-3-methyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Ethyl-3-methyloxolane is a chiral compound belonging to the oxolane family. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers. The specific stereochemistry of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Ethyl-3-methyloxolane typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The reaction conditions include preparing a suspension of resting cells of the engineered bacteria, performing ultrasonic disruption to obtain a cell supernatant containing carbonyl reductase, and mixing this with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor .
Industrial Production Methods
Industrial production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Ethyl-3-methyloxolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atom in the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
(2S,3S)-2-Ethyl-3-methyloxolane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Ethyl-3-methyloxolane involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-Ethyl-3-methyloxolane
- (2R,3S)-2-Ethyl-3-methyloxolane
- (2R,3R)-2-Ethyl-3-methyloxolane
Uniqueness
The unique stereochemistry of (2S,3S)-2-Ethyl-3-methyloxolane distinguishes it from its diastereomers and enantiomers. This specific configuration can result in different physical, chemical, and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
73435-16-2 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S,3S)-2-ethyl-3-methyloxolane |
InChI |
InChI=1S/C7H14O/c1-3-7-6(2)4-5-8-7/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
XNLOROFXIFUZKL-BQBZGAKWSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](CCO1)C |
Canonical SMILES |
CCC1C(CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.